Cefadroxil Sulfoxide
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Overview
Description
Cefadroxil is an orally active, semi-synthetic β-lactam antibiotic from the cephalosporin group . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .
Synthesis Analysis
Cefadroxil is a semi-synthetic antibiotic classified under the Cephalosporin group of pharmaceuticals . It is effective against susceptible bacteria causing infections of the urinary tract, skin and soft tissue as well as pharyngitis and laryngitis . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control .Molecular Structure Analysis
The molecular formula of Cefadroxil is C16H17N3O5S . It has a molecular weight of 363.4 g/mol in anhydrous form, 372.4 g/mol in hemi-hydrate form, and 381.4 g/mol in monohydrate form .Chemical Reactions Analysis
Cefadroxil is an orally active semi-synthetic β-lactam antibiotic from the cephalosporin group . A variety of analytical methods have been proposed for the determination of cefadroxil in biological fluids and pharmaceutical samples . The spectrophotometric method using oxidative coupling reaction has been performed .Physical And Chemical Properties Analysis
Cefadroxil has low solubility in water, very slightly soluble in ethanol, and practically insoluble in chloroform and ethyl ether .Scientific Research Applications
Nano-conjugates as Antibacterial Agents
Recent studies have shown that nano-conjugates of Cefadroxil can significantly enhance its antibacterial efficacy. When Cefadroxil is conjugated with silver and gold nanoparticles, it exhibits a marked increase in antibacterial potential against Staphylococcus aureus . This application is particularly promising in the fight against antibiotic-resistant bacteria.
Analytical Methods for Bioavailability Studies
Cefadroxil Sulfoxide’s properties make it an important subject for analytical studies to understand its bioavailability and bioequivalence. These studies are crucial for ensuring the safety and efficacy of the drug when administered to patients .
Topical Antibacterial Applications
The development of topical gels containing Cefadroxil Sulfoxide solid lipid nanoparticles has shown significant promise in wound healing. This application leverages the antibacterial properties of Cefadroxil in a topical form, which could be beneficial for skin infections and wound management .
Combatting Multidrug-Resistant Bacteria
The emergence of multidrug-resistant bacteria has made it imperative to develop new antimicrobial agents. Cefadroxil Sulfoxide, especially in its nano-conjugated form, offers a novel approach to circumvent traditional resistance mechanisms .
Enhancement of Chemotherapeutic Potency
Cefadroxil Sulfoxide has been noted for its high potential in oral chemotherapeutic applications. Its broad-spectrum bactericidal activity makes it a valuable drug for treating a variety of bacterial infections .
Environmental Impact Reduction
Research into Cefadroxil Sulfoxide also includes the development of environmentally friendly analytical methods. The goal is to reduce the environmental impact of solvents used in the drug’s analysis, thereby promoting safer and more sustainable practices .
Safety And Hazards
Cefadroxil may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, fever, chills, body aches, flu symptoms, pale skin, easy bruising, unusual bleeding, a seizure, fever, weakness, confusion, dark colored urine, jaundice (yellowing of the skin or eyes), or kidney problems .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBDDABBADQFV-HVOGBVHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefadroxil Sulfoxide |
Citations
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